N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities, particularly in medicinal chemistry, where they are explored for their potential as therapeutic agents .
Preparation Methods
The synthesis of N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves multiple steps, starting from the appropriate aniline and furyl derivatives. The synthetic route typically includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through cyclization reactions involving hydrazine derivatives and suitable diketones or ketoesters.
Introduction of the sulfonyl group: This step involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the 4-chloroanilino group: This is typically done through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate with the carboxamide group under suitable conditions.
Chemical Reactions Analysis
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding acids or amines
Scientific Research Applications
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.
Biological Studies: The compound is used in biological assays to study its effects on cell proliferation, apoptosis, and other cellular processes.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of various biological targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents their normal function, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties, this compound shares a similar core structure but differs in its functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This derivative is also explored for its enzyme inhibitory activities but has a different ring fusion pattern.
Indole derivatives: While not structurally similar, indole derivatives also exhibit a wide range of biological activities and are often compared in terms of their therapeutic potential.
This compound stands out due to its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O4S/c24-15-3-5-17(6-4-15)28-34(31,32)18-9-7-16(8-10-18)27-23(30)19-14-26-29-20(11-12-25-22(19)29)21-2-1-13-33-21/h1-14,28H,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTSFQPOYZOGIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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